N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-19-8-4-7-18(13-19)20(24)22-14-16-9-11-23(12-10-16)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJQTLCVZYQEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential clinical implications.
Chemical Structure and Properties
The compound features a benzylpiperidine moiety linked to a chlorobenzamide, which is essential for its biological activity. The structural formula is represented as follows:
This compound exhibits multiple pharmacological effects, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in the cholinergic system. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in models of Alzheimer's disease.
Inhibition Potency
The inhibitory potency of this compound on AChE and BuChE can be summarized as follows:
In Vitro Studies
In vitro studies have demonstrated that this compound possesses significant inhibitory activity against both AChE and BuChE. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for central nervous system disorders.
In Vivo Studies
Animal studies have corroborated the in vitro findings, showing improvements in cognitive function and memory retention in models treated with this compound. For instance, transgenic mice models exhibited notable reductions in amyloid-beta plaques when treated with the compound, indicating its potential to ameliorate neurodegenerative processes associated with AD.
Case Studies
Several case studies have been published that illustrate the efficacy of this compound:
- Study on Cognitive Enhancement : A study involving aged rats showed that administration of the compound resulted in improved performance on cognitive tasks compared to control groups, suggesting enhanced cholinergic activity.
- Neuroprotective Effects : Another case study highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage, further supporting its potential role in neuroprotection.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the piperidine ring and benzamide moiety significantly influence the biological activity of this class of compounds. Variations in substituents can lead to enhanced selectivity for AChE versus BuChE inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) N-(Benzothiazol-2-yl)-3-chlorobenzamide
- Structure : Replaces the benzylpiperidine group with a benzothiazole ring.
- Synthesis: Synthesized via the reaction of 3-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of cobalt(II) salts, leading to dethiocyanation and formation of the benzothiazole derivative .
- Key Features: Exhibits multiple donor atoms (O, N, S), enabling coordination chemistry with transition metals. Its crystal structure (triclinic, space group Pī) was confirmed via X-ray diffraction .
(b) N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Contains a phenethylamine substituent and a nitro group on the benzamide.
- Synthesis : Prepared by coupling 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride .
- Characterized via NMR, UV, and mass spectrometry .
(c) N-(Allylcarbamothioyl)-3-chlorobenzamide (BATU-02)
- Structure : Incorporates a thiourea (carbamothioyl) group instead of the benzylpiperidine moiety.
- Synthesis : Derived from 3-chlorobenzoyl chloride and allyl isothiocyanate.
- Key Features : Demonstrates higher cytotoxicity (IC₅₀ values lower than 5-fluorouracil) in anticancer assays, attributed to the thioamide group’s electron-withdrawing effects .
(d) 4-Chloro-N-(piperidin-3-yl)benzamide
- Structure : Features a piperidine ring directly attached to the benzamide without a benzyl group.
- Synthesis : Prepared via amidation of 4-chlorobenzoyl chloride with piperidin-3-amine.
Comparative Analysis of Structural and Functional Properties
Crystallographic and Spectroscopic Comparisons
- This compound: No crystallographic data provided in evidence.
- N-(Benzothiazol-2-yl)-3-chlorobenzamide : Crystallizes in a triclinic system (a = 7.0299 Å) with hydrogen-bonded networks stabilizing the structure . Infrared (IR) peaks at 1675 cm⁻¹ (C=O) and 3290 cm⁻¹ (N–H) confirm amide and aromatic groups .
- BATU-02: IR spectra show C=S stretching at ~1250 cm⁻¹, absent in non-thioamide analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
